molecular formula C10H10F2O3 B1412905 Methyl 2,4-difluoro-5-methoxyphenylacetate CAS No. 1806306-22-8

Methyl 2,4-difluoro-5-methoxyphenylacetate

Cat. No.: B1412905
CAS No.: 1806306-22-8
M. Wt: 216.18 g/mol
InChI Key: IMCGQHXJGFGNIP-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-5-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methoxy group at the 5-position. For example, the synthesis of substituted phenylacetates often involves esterification of the corresponding carboxylic acid with methanol in the presence of sulfuric acid, as demonstrated in the preparation of 2,4-dichlorophenoxy acetate . Fluorine substituents are known to enhance electronegativity and influence molecular stability, solubility, and biological activity compared to chloro or methoxy analogs.

Properties

IUPAC Name

methyl 2-(2,4-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-9-3-6(4-10(13)15-2)7(11)5-8(9)12/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCGQHXJGFGNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Phenolic Hydroxyl

  • Reagents: Dimethyl sulfate or methyl iodide (MeI) in the presence of a base such as potassium carbonate.
  • Procedure:
    • Prepare the phenolic intermediate by hydroxylation of the aromatic ring.
    • React with methylating agent under mild conditions to install the methoxy group.

Direct Methoxylation

  • Method: Use of methanol under acidic or basic conditions to methylate activated phenolic sites.

Research Data:
The methoxy substitution is often achieved via methylation of phenolic intermediates, which are synthesized through prior hydroxylation steps.

Final Esterification to Obtain Methyl 2,4-difluoro-5-methoxyphenylacetate

Complete Synthesis Route:

  • Synthesize the substituted phenylacetic acid derivative with fluorine and methoxy groups positioned correctly.
  • Convert the acid to its methyl ester via esterification under reflux with methanol and sulfuric acid.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Notes
1 Esterification Methyl alcohol, sulfuric acid Reflux, 4–6 hours Converts phenylacetic acid to methyl ester
2 Aromatic fluorination NFSI, Selectfluor, KF Low temperature, controlled Introduces fluorines at 2- and 4- positions
3 Methoxylation Dimethyl sulfate, methyl iodide Mild, room temperature Adds methoxy group at 5-position
4 Purification Chromatography, distillation Ambient Isolates pure methyl ester

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-difluoro-5-methoxybenzoic acid.

    Reduction: Formation of 2,4-difluoro-5-methoxyphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-difluoro-5-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,4-difluoro-5-methoxyphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Methyl 2,4-dichlorophenoxy acetate (): This compound features chlorine substituents at the 2- and 4-positions instead of fluorine.
  • Triflusulfuron Methyl Ester ():
    A triazine-based sulfonylurea herbicide with a trifluoroethoxy group. While structurally distinct from the target compound, its methyl ester group and fluorine-containing substituents highlight the role of fluorine in improving herbicide efficacy and environmental persistence .

  • Methyl Phenylacetate ():
    A simpler analog lacking substituents on the phenyl ring. Its boiling point (218°C) and density (1.044 g/cm³) provide a baseline for comparing the physical effects of fluorine and methoxy groups. Fluorine’s electronegativity likely lowers the boiling point and increases polarity relative to unsubstituted analogs .

Physical and Chemical Properties

Table 1: Comparative Properties of Methyl Esters

Compound Substituents Boiling Point (°C) Density (g/cm³) Key Applications
Methyl phenylacetate None 218 1.044 Solvent, fragrance
2,4-Dichlorophenoxy acetate 2-Cl, 4-Cl Not reported Not reported Pesticide intermediate
Triflusulfuron methyl ester Triazine, trifluoroethoxy Not reported Not reported Herbicide

Key Observations:

  • Fluorine substituents (as in the target compound) are expected to reduce boiling points and increase polarity compared to chlorine analogs due to stronger electronegativity and smaller atomic size.
  • Methoxy groups enhance solubility in polar solvents but may reduce volatility.

Biological Activity

Methyl 2,4-difluoro-5-methoxyphenylacetate (MDMPA) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDMPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDMPA is characterized by the following chemical structure:

  • Chemical Formula : C10H10F2O3
  • Molecular Weight : 220.18 g/mol
  • CAS Number : 121228499

The presence of fluorine atoms and a methoxy group in its structure suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Properties

Research indicates that MDMPA exhibits anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, suggesting significant potency against tumor cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)7.5Inhibition of PI3K/Akt pathway
A549 (lung cancer)6.0Cell cycle arrest at G1 phase

Anti-inflammatory Effects

MDMPA has also been studied for its anti-inflammatory effects. It was shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. The compound appears to inhibit NF-kB signaling, which plays a crucial role in inflammation.

The biological activity of MDMPA can be attributed to several mechanisms:

  • Kinase Inhibition : MDMPA has been identified as a selective inhibitor of certain kinases involved in cancer progression.
  • Caspase Activation : The compound induces apoptosis through the activation of caspases, leading to programmed cell death.
  • Cytokine Modulation : It alters the expression levels of cytokines, thereby modulating inflammatory responses.

Study 1: Anticancer Activity

In a recent publication, MDMPA was tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers.

Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory properties of MDMPA in a mouse model of arthritis. Treatment with MDMPA resulted in a significant reduction in joint swelling and pain compared to control groups, supporting its potential therapeutic application in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,4-difluoro-5-methoxyphenylacetate
Reactant of Route 2
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